

Understanding the Enzymatic Stability of cGAMP: An In-depth Technical Guide

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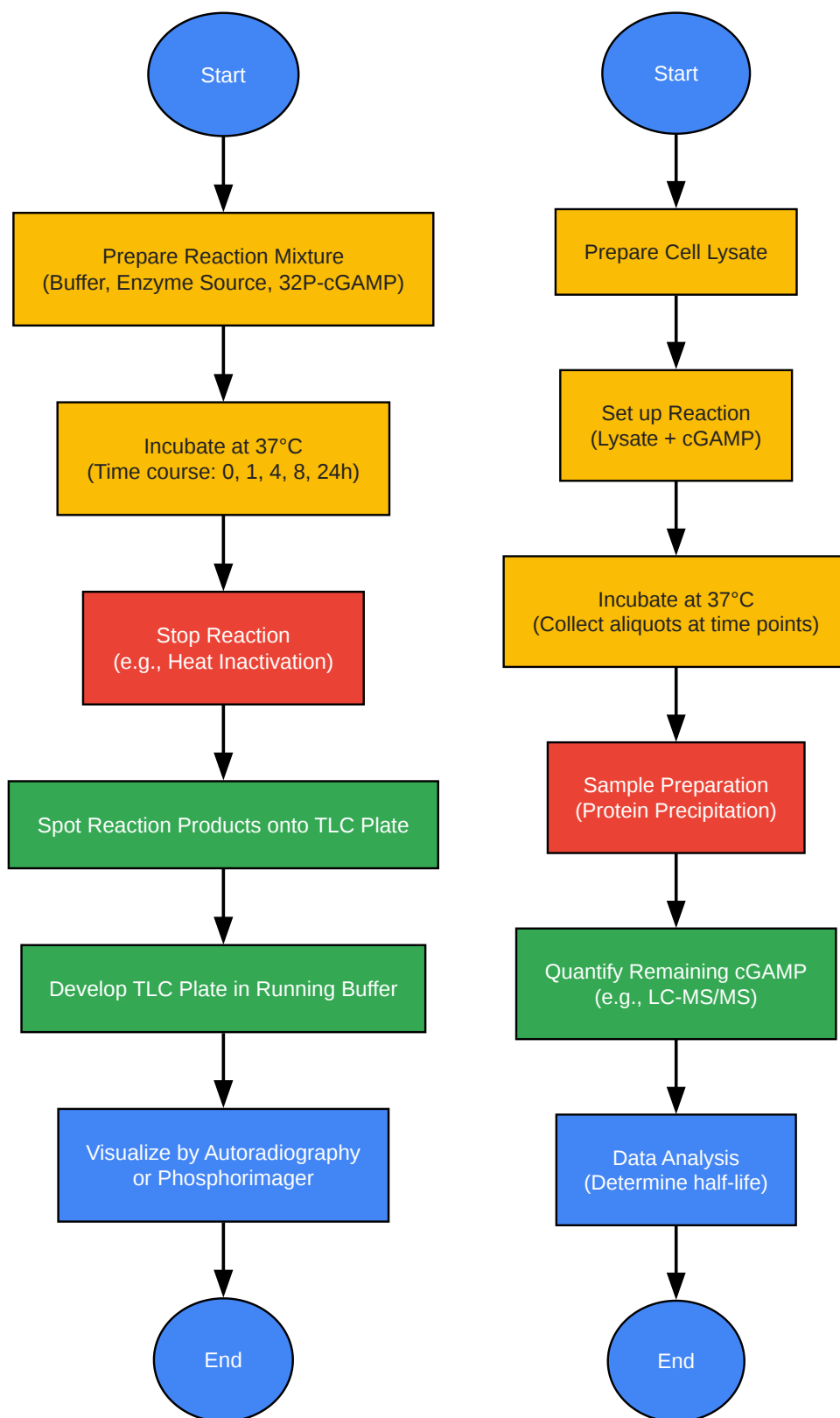
Introduction

Cyclic GMP-AMP (cGAMP), specifically the 2'3'-cGAMP isomer, is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[1] cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein, initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This pathway is pivotal for host defense and has significant implications for immunotherapy and the treatment of autoimmune diseases. However, the therapeutic potential of cGAMP is influenced by its enzymatic stability. This guide provides a comprehensive overview of the enzymes that degrade cGAMP, quantitative data on its stability, and detailed protocols for assessing its enzymatic degradation.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a central component of the innate immune response to cytosolic DNA.





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References

- 1. Viral and metazoan poxins are cGAMP-specific nucleases that restrict cGAS-STING signalling (Journal Article) | OSTI.GOV [osti.gov]
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